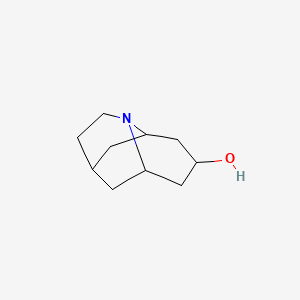
Octahydro-2H-2,6-methanoquinolizin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-2H-2,6-methanoquinolizin-8-ol is a complex organic compound characterized by its unique structural features, including multiple ring systems and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-2H-2,6-methanoquinolizin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the [2,3]-Stevens rearrangement, which is used to construct the methanoquinolizidine system . This method involves the rearrangement of specific precursors under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the synthetic routes mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Octahydro-2H-2,6-methanoquinolizin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can regenerate the alcohol.
Scientific Research Applications
Octahydro-2H-2,6-methanoquinolizin-8-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octahydro-2H-2,6-methanoquinolizin-8-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Octahydro-2H-2,6-methanoquinolizin-8-ol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
143285-79-4 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
8-azatricyclo[5.3.1.03,8]undecan-5-ol |
InChI |
InChI=1S/C10H17NO/c12-10-5-8-3-7-1-2-11(8)9(4-7)6-10/h7-10,12H,1-6H2 |
InChI Key |
BNBNINWPMUTQIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3CC1CC2CC(C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



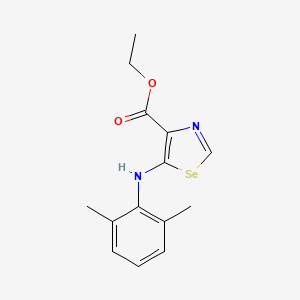

![5,5'-(3-Octylthiene-2,5-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B12565386.png)
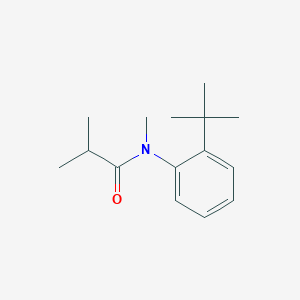
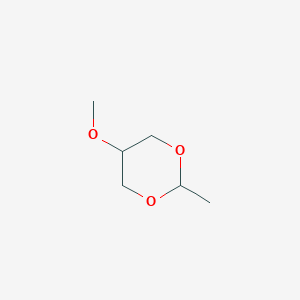
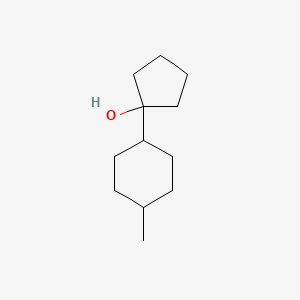
![2-[(2-Bromobenzyl)amino]-2-thiazoline](/img/structure/B12565410.png)
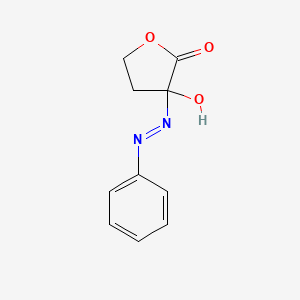
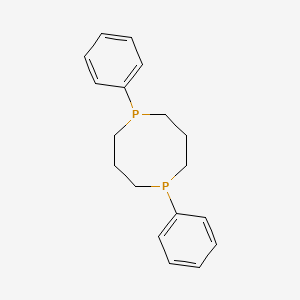
![2,2'-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione)](/img/structure/B12565431.png)
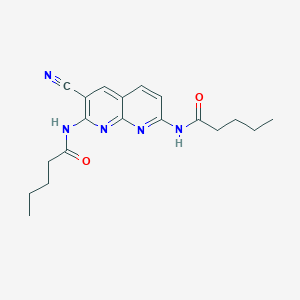

![N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide](/img/structure/B12565447.png)
